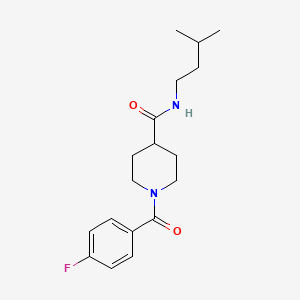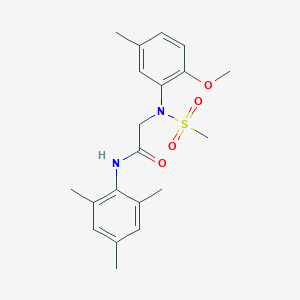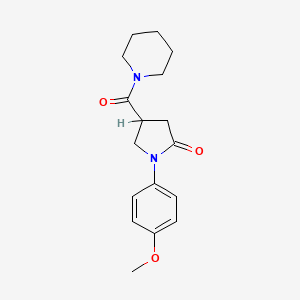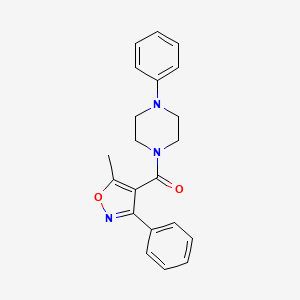![molecular formula C26H20N4OS B4552247 2-{[(2-cyclopropylquinazolin-4-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one](/img/structure/B4552247.png)
2-{[(2-cyclopropylquinazolin-4-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one
Vue d'ensemble
Description
2-{[(2-cyclopropylquinazolin-4-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and significant pharmaceutical potential
Applications De Recherche Scientifique
2-{[(2-cyclopropylquinazolin-4-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one has a wide range of scientific research applications :
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Méthodes De Préparation
The synthesis of 2-{[(2-cyclopropylquinazolin-4-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps :
Amidation and Cyclization: The synthesis begins with the amidation of 2-aminobenzoic acid derivatives, followed by cyclization to form the quinazolinone core.
Substitution Reactions:
Sulfur Introduction: The sulfanyl group is introduced via a thiolation reaction, typically using thiolating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry.
Analyse Des Réactions Chimiques
2-{[(2-cyclopropylquinazolin-4-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents, modifying the compound’s properties.
Cycloaddition: The compound can participate in cycloaddition reactions, forming new ring structures.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 2-{[(2-cyclopropylquinazolin-4-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets . The compound may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as anti-cancer or anti-inflammatory activity. The exact pathways involved depend on the specific biological context and target molecules.
Comparaison Avec Des Composés Similaires
Compared to other quinazolinone derivatives, 2-{[(2-cyclopropylquinazolin-4-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one stands out due to its unique structural features and biological activity . Similar compounds include:
2-styryl-4(3H)-quinazolinone: Known for its antimalarial and antitumor activities.
3-aryl-2-methyl-4(3H)-quinazolinone: Exhibits significant antimicrobial properties.
2,3-disubstituted-4(3H)-quinazolinone: Used in the development of anti-inflammatory and anticonvulsant drugs.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
2-[(2-cyclopropylquinazolin-4-yl)sulfanylmethyl]-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4OS/c31-26-20-11-5-7-13-22(20)27-23(30(26)18-8-2-1-3-9-18)16-32-25-19-10-4-6-12-21(19)28-24(29-25)17-14-15-17/h1-13,17H,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAHWIKPUIPHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=N2)SCC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ACETAMIDE](/img/structure/B4552168.png)


![2-(4-methoxyphenyl)-5-(3-pyridinylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4552186.png)
![2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE](/img/structure/B4552201.png)
![2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B4552208.png)
![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4552217.png)

![ETHYL 3-[(3-TOLUIDINOCARBONYL)AMINO]PROPANOATE](/img/structure/B4552232.png)


![(5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4552251.png)
![N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4552256.png)
![7-amino-5-(2,3-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4552269.png)
